AG 555
Overview
Description
Tyrphostin B46: is a synthetic compound known for its potent inhibitory effects on epidermal growth factor receptor tyrosine kinase activity. It has a molecular formula of C19H18N2O3 and a molecular weight of 322.4 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tyrphostin B46 can be synthesized through a multi-step process involving the reaction of 3,4-dihydroxybenzaldehyde with 3-phenylpropylamine to form an intermediate Schiff base. This intermediate is then subjected to a cyanoethylation reaction to yield the final product .
Industrial Production Methods: While specific industrial production methods for Tyrphostin B46 are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions, purification through recrystallization, and characterization using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions: Tyrphostin B46 primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxyl and cyano groups .
Common Reagents and Conditions:
Oxidation: Tyrphostin B46 can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted derivatives of Tyrphostin B46, which can be further explored for their biological activities .
Scientific Research Applications
Tyrphostin B46 has a wide range of applications in scientific research:
Mechanism of Action
Tyrphostin B46 exerts its effects by inhibiting the activity of epidermal growth factor receptor tyrosine kinase. This inhibition blocks the phosphorylation of tyrosine residues on the receptor, thereby preventing the activation of downstream signaling pathways involved in cell proliferation and survival . The compound specifically targets the epidermal growth factor receptor and disrupts its interaction with other signaling molecules, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
- Tyrphostin A1
- Tyrphostin AG 556
- Tyrphostin AG 538
Comparison: Tyrphostin B46 is unique in its ability to induce cell arrest at the late G1 phase, which is not observed with other similar compounds like Tyrphostin A1 and Tyrphostin AG 556 . Additionally, Tyrphostin B46 has a higher potency in inhibiting epidermal growth factor receptor tyrosine kinase activity compared to its analogs .
Properties
IUPAC Name |
2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQOBTOAOGXIFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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